molecular formula C7H3Br2FN2 B1460358 2,4-Dibromo-6-fluoro-1H-benzimidazole CAS No. 1388069-36-0

2,4-Dibromo-6-fluoro-1H-benzimidazole

Cat. No.: B1460358
CAS No.: 1388069-36-0
M. Wt: 293.92 g/mol
InChI Key: SQBKZUJYUJIPLC-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoro-1H-benzimidazole (CAS 1388069-36-0) is a versatile multi-halogenated benzimidazole building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C7H3Br2FN2 and a molecular weight of 293.92 g/mol , this compound is specifically designed for the synthesis of novel bioactive molecules. This compound serves as a key precursor in the development of new antimicrobial agents. Research indicates that fluoro-benzimidazole derivatives exhibit potent inhibitory activity against a range of pathogenic microorganisms, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and gastro-intestinal pathogens like Escherichia coli O157:H7 . The presence of bromine atoms at the 2 and 4 positions offers excellent sites for further functionalization via cross-coupling reactions, allowing researchers to fine-tune the properties of lead compounds. Furthermore, the benzimidazole core is a privileged scaffold in anticancer research due to its structural similarity to purine bases, enabling it to compete with natural nucleotides and interfere with critical cellular processes in cancer cell lines . The strategic incorporation of fluorine enhances the molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable asset in optimizing the pharmacokinetic profile of potential drug candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

2,4-dibromo-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBKZUJYUJIPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Fluorination

The synthesis begins with a fluorinated o-phenylenediamine or a fluorinated benzimidazole precursor. For example, 5(6)-fluoro-1,2-phenylenediamine is used as a key precursor to introduce fluorine at the 6-position of the benzimidazole ring.

A typical synthetic step involves condensation of this fluorinated phenylenediamine with an aldehyde or carboxylic acid derivative under microwave-assisted conditions to form the fluoro-benzimidazole core. Microwave irradiation enhances reaction rates and yields.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Condensation 5(6)-fluoro-1,2-phenylenediamine + methyl-4-formylbenzoate, DMF, microwave, 240°C, 10 bar, 5 min 85 High yield, rapid reaction
Hydrazide formation Hydrazine hydrate, ethanol, microwave, 150°C, 10 bar, 10 min 89 Efficient conversion to hydrazide

(Data adapted from fluoro-benzimidazole synthesis studies)

Bromination Steps

Selective bromination at positions 2 and 4 is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts or under reflux conditions.

A related example from dibromobenzimidazole synthesis shows:

  • Using N-bromosuccinimide and titanium dioxide as a catalyst.
  • Reaction carried out in chloroform solvent.
  • Stirring and reflux at 45–55°C for 9–15 hours.
  • Workup includes filtration, washing with saturated sodium bicarbonate, drying with anhydrous sodium sulfate, solvent removal, and recrystallization from isopropanol.

This method yields high purity dibromo derivatives in good yield (~77%) with simplified operation steps suitable for scale-up.

Parameter Details
Brominating agent N-bromosuccinimide (NBS)
Catalyst Titanium dioxide (TiO₂)
Solvent Chloroform
Temperature 45–55°C
Reaction time 9–15 hours
Yield ~77%
Purity 99.4% (by MS and NMR)

(Based on analogous dibromo benzothiazole synthesis, adaptable to benzimidazole derivatives)

Optimization of Reaction Conditions

Optimization studies on dibromobenzimidazole derivatives indicate that:

  • The molar ratio of substrate to NBS is critical (commonly 1:2 to 1:2.3).
  • Catalyst loading of titanium dioxide ranges from 0.01 to 0.2 molar equivalents.
  • Reaction duration and temperature influence yield and purity.
  • Purification by recrystallization significantly improves product quality.

N-Alkylation and Further Functionalization

Post-bromination, N-alkylation of dibromobenzimidazoles with phenacyl halides has been reported to yield N-substituted derivatives. Although this is a subsequent step, it is relevant for diversifying the compound's chemical space.

Reaction conditions vary with base and solvent systems, including potassium carbonate, sodium hydride, or sodium bicarbonate in acetonitrile, with reaction times from 3 to 24 hours at reflux or room temperature.

Yields vary from 26% to 54% depending on conditions.

Entry Solvent Base Temp Time Molar Ratio (substrate:alkyl halide:solvent) Yield (%)
31 MeCN DIPEA RT 24 h 1:2:20 33
32 MeCN NaHCO₃ Reflux 3 h 1:2:20 26
34 MeCN NaHCO₃ Reflux 24 h 1:1.3:20 54

(From optimization studies on dibromobenzimidazole N-alkylation)

Analytical Characterization

Prepared compounds are characterized by:

These methods ensure the structural integrity and quality of the synthesized this compound.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Notes
1 Fluoro-benzimidazole core synthesis 5(6)-fluoro-1,2-phenylenediamine + aldehyde Microwave, DMF, 240°C, 10 bar, 5 min 85 Rapid, high yield
2 Hydrazide formation (model step) Hydrazine hydrate, ethanol Microwave, 150°C, 10 bar, 10 min 89 Efficient conversion
3 Bromination N-bromosuccinimide, TiO₂ catalyst, chloroform Reflux 45–55°C, 9–15 h ~77 High purity, scalable
4 N-alkylation (optional) Phenacyl halides, bases (K₂CO₃, NaHCO₃) MeCN, reflux or RT, 3–24 h 26–54 Variable yields

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in cross-coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzimidazoles with various functional groups.

    Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated benzimidazoles.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2,4-Dibromo-6-fluoro-1H-benzimidazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features enable it to exhibit potential anticancer , antiviral , and antimicrobial activities. The presence of bromine and fluorine enhances its reactivity, facilitating the development of novel therapeutic agents.

Antimicrobial Activity

Research indicates that benzimidazole derivatives demonstrate significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains:

CompoundTarget OrganismMIC (µg/mL)
2,4-Dibromo-6-fluoroStaphylococcus aureus0.39
2,4-Dibromo-6-fluoroEscherichia coli0.49
Other derivativesVarious pathogensVaries

These findings suggest that this compound can be a valuable candidate for developing new antimicrobial agents against resistant strains .

Biological Studies

Enzyme Inhibition and Protein Interactions

The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its ability to inhibit specific enzymes involved in cancer metabolism has been documented, providing insights into targeted therapies. For example, certain derivatives have been shown to inhibit enzymes critical for tumor growth, suggesting their potential use in cancer treatment .

Material Science

Organic Semiconductors

In material science, this compound is employed in developing organic semiconductors and other functional materials. Its electronic properties make it suitable for applications in organic electronics, such as transistors and photovoltaic cells.

Agriculture

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals, including fungicides and herbicides. Its efficacy against plant pathogens indicates that it could play a role in sustainable agricultural practices by providing effective solutions for crop protection .

Case Studies

Antimicrobial Efficacy

A study demonstrated that benzimidazole derivatives exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics. This highlights the potential of these compounds as alternatives in treating resistant infections .

Antitumor Studies

In vitro testing revealed that specific benzimidazole derivatives could inhibit the growth of cancer cells more effectively than existing treatments. This suggests that this compound may contribute to the development of new chemotherapeutics targeting various cancer types .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
This compound Br (C2, C4), F (C6) 313.93 g/mol* High lipophilicity; potential anticancer/antimicrobial activity (inferred)
4-Bromo-6-fluoro-1H-benzimidazole Br (C4), F (C6) 234.02 g/mol Intermediate in kinase inhibitor synthesis
2-Chloro-6-fluoro-1H-benzimidazole Cl (C2), F (C6) 170.58 g/mol Structural similarity (0.82); antiviral applications
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole Br (C6), F (C4), isopropyl (N1), methyl (C2) 271.13 g/mol Bulkier substituents reduce solubility; used in API synthesis
5,6-Dibromo-2-chloro-1H-benzimidazole Br (C5, C6), Cl (C2) 305.34 g/mol Enhanced electrophilicity; safety concerns (acute toxicity)

*Calculated based on molecular formula C₇H₃Br₂FN₂.

Key Observations :

  • Halogen Type and Position : Bromine at C2/C4 (target compound) increases steric hindrance and electron-withdrawing effects compared to chlorine analogs (e.g., 2-chloro-6-fluoro-1H-benzimidazole) . This may enhance binding to hydrophobic enzyme pockets.
  • Fluorine at C6 : Fluorine’s electronegativity improves metabolic stability and bioavailability across all analogs .
  • N1 Substitutions : Bulky groups like isopropyl (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole) reduce solubility but improve target specificity .

Key Observations :

  • Condensation Reactions : Most analogs (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzimidazole) are synthesized via condensation of substituted aldehydes with o-phenylenediamines, often using sodium metabisulfite to facilitate cyclization .
  • Halogen-Specific Routes : Brominated analogs may require brominated aldehydes or post-cyclization halogenation, increasing synthetic complexity .

Biological Activity

2,4-Dibromo-6-fluoro-1H-benzimidazole is a notable compound within the benzimidazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological applications, supported by detailed research findings and case studies.

Overview of this compound

This compound features both bromine and fluorine substituents, which enhance its chemical reactivity and biological activity. Benzimidazoles are known for their roles in medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological effects.

The synthesis of this compound typically involves the cyclization of substituted o-phenylenediamines with carboxylic acids or derivatives. A common method includes reacting 2,4-dibromo-6-fluoroaniline with formic acid under acidic conditions at elevated temperatures to facilitate cyclization. Industrial production often employs continuous flow processes for efficiency and scalability.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives range from 0.39 to 0.78 µg/mL against resistant strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
2,4-Dibromo-6-fluoroStaphylococcus aureus0.39
2,4-Dibromo-6-fluoroEscherichia coli0.49
Other derivativesVarious pathogensVaries

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. Compounds derived from benzimidazole have demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in human cancer models .

Table 2: Antitumor Activity Data

CompoundCell LineIC50 (µM)
2,4-Dibromo-6-fluoroK-562 (leukemia)6.26
Other derivativesA549 (lung cancer)Varies

The mechanism by which this compound exerts its biological effects often involves enzyme inhibition and interaction with DNA or proteins. The presence of halogen atoms enhances binding affinity to biological targets, which can lead to significant therapeutic effects against pathogens and tumors .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives exhibited potent antimicrobial activity against MRSA strains with MIC values significantly lower than standard antibiotics .
  • Antitumor Studies : In vitro testing revealed that certain benzimidazole derivatives could inhibit the growth of cancer cells more effectively than existing treatments, suggesting potential as new chemotherapeutics .
  • Enzyme Inhibition : Research highlighted the ability of benzimidazole compounds to inhibit specific enzymes involved in cancer metabolism, providing insights into their potential as targeted therapies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-fluoro-1H-benzimidazole
Reactant of Route 2
2,4-Dibromo-6-fluoro-1H-benzimidazole

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